Methyl 2-(chlorosulfonyl)propanoate
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Overview
Description
Methyl 2-(chlorosulfonyl)propanoate: is an organic compound with the molecular formula C4H7ClO4S. It is a derivative of propanoic acid and contains a chlorosulfonyl functional group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(chlorosulfonyl)propanoate can be synthesized through the reaction of methyl propanoate with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the chlorosulfonyl group. The general reaction is as follows:
Methyl propanoate+Chlorosulfonic acid→Methyl 2-(chlorosulfonyl)propanoate+Hydrochloric acid
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with precise control over temperature and pressure. The use of advanced equipment and techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(chlorosulfonyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form methyl 2-(sulfonyl)propanoate.
Hydrolysis Reactions: In the presence of water, this compound can hydrolyze to form methyl 2-(sulfonyl)propanoate and hydrochloric acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Hydrolysis Reactions: Water or aqueous solutions under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Various substituted propanoates.
Reduction Reactions: Methyl 2-(sulfonyl)propanoate.
Hydrolysis Reactions: Methyl 2-(sulfonyl)propanoate and hydrochloric acid.
Scientific Research Applications
Chemistry: Methyl 2-(chlorosulfonyl)propanoate is used as a reactant in the synthesis of trialkylsilyl esters of α-carbalkoxyalkanesulfinic acids . It serves as an intermediate in the preparation of various organic compounds.
Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 2-(chlorosulfonyl)propanoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly reactive and can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Methyl 3-(chlorosulfonyl)propanoate: Similar in structure but with the chlorosulfonyl group at a different position.
Ethyl 2-(chlorosulfonyl)propanoate: Similar compound with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 2-(chlorosulfonyl)propanoate is unique due to its specific reactivity and the position of the chlorosulfonyl group. This makes it a valuable intermediate in organic synthesis and various chemical reactions.
Properties
IUPAC Name |
methyl 2-chlorosulfonylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO4S/c1-3(4(6)9-2)10(5,7)8/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWIOZINKUGCQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20449-10-9 |
Source
|
Record name | methyl 2-(chlorosulfonyl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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